Cindunistat hydrochloride maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cindunistat hydrochloride maleate is an orally-administered, selective, time-dependent, and irreversible inhibitor of human inducible nitric oxide synthase (iNOS). It has been studied for its potential to improve synovial fluid nitrite and nitrotyrosine biomarkers, osteophyte formation, and cartilage lesions in various models .
准备方法
辛度尼司他盐酸盐马来酸盐的制备涉及合成路线,包括将该化合物溶解在二甲基亚砜(DMSO)中以形成母液。 具体的反应条件和工业生产方法在公开来源中没有广泛记录 .
化学反应分析
辛度尼司他盐酸盐马来酸盐会发生各种化学反应,主要与其作为 iNOS 抑制剂的作用有关。该化合物的反应具有选择性和时间依赖性,导致酶的不可逆抑制。 这些反应中常用的试剂和条件包括 DMSO 的存在以及特定的反应温度和时间 .
科学研究应用
辛度尼司他盐酸盐马来酸盐已在骨关节炎的背景下得到广泛研究。它已显示出在改善炎症性和神经性疼痛的啮齿动物模型中疼痛行为的潜力。临床试验已经研究了其在膝骨关节炎患者中的疾病修饰疗效和安全性。 该化合物与安慰剂相比,并没有显着减缓关节间隙狭窄的速率 .
作用机制
辛度尼司他盐酸盐马来酸盐的作用机制涉及选择性、时间依赖性和不可逆的人 iNOS 抑制。这种抑制导致一氧化氮的产生减少,一氧化氮是一种参与各种炎症过程的分子。 涉及的分子靶点和途径包括一氧化氮合酶的抑制,这在一氧化氮合酶在炎症反应中的发挥着至关重要的作用 .
相似化合物的比较
辛度尼司他盐酸盐马来酸盐在选择性和不可逆地抑制 iNOS 方面是独特的。类似的化合物包括其他 iNOS 抑制剂,如氨基胍和 L-NIL。 这些化合物也靶向一氧化氮合酶,但它们的选择性、时间依赖性和不可逆性可能有所不同 .
如果您还有其他问题或需要更多详细信息,请随时提出!
生物活性
Cindunistat hydrochloride maleate, also known as SD-6010, is a selective inhibitor of inducible nitric oxide synthase (iNOS). This compound has been primarily investigated for its potential therapeutic effects in osteoarthritis (OA) and other inflammatory conditions. This article presents a detailed overview of the biological activity of Cindunistat, including its mechanisms of action, clinical findings, and relevant case studies.
Cindunistat functions by inhibiting the enzyme iNOS, which is responsible for the production of nitric oxide (NO) in response to inflammatory stimuli. NO plays a crucial role in various physiological processes, including vasodilation and neurotransmission, but excessive NO production can contribute to inflammation and tissue damage. By selectively inhibiting iNOS, Cindunistat aims to reduce the levels of pro-inflammatory mediators and mitigate the progression of inflammatory diseases such as osteoarthritis.
Efficacy in Osteoarthritis
A significant clinical trial evaluated the efficacy of Cindunistat in patients with symptomatic knee OA. This randomized, double-blind, placebo-controlled study enrolled 1,457 participants and assessed the impact of Cindunistat at doses of 50 mg and 200 mg per day over two years. The primary endpoint was the rate of joint space narrowing (JSN), a key indicator of OA progression.
- Results Summary :
- KLG2 Patients : After 48 weeks, patients receiving 50 mg/day showed a statistically significant reduction in JSN compared to placebo (p=0.032). The least-squares mean JSN was -0.048 mm for the 50 mg group and -0.062 mm for the 200 mg group.
- KLG3 Patients : No significant improvements were observed in KLG3 patients at either time point.
- Overall Findings : While there was some initial benefit in KLG2 patients, this improvement was not sustained at the 96-week mark. Additionally, Cindunistat did not demonstrate a significant effect on joint pain or function throughout the study period .
Data Table: Summary of Clinical Trial Results
Parameter | Cindunistat 50 mg/day | Cindunistat 200 mg/day | Placebo |
---|---|---|---|
Patients Enrolled | 485 | 486 | 486 |
JSN at 48 weeks (mean ± SE) | -0.048 ± 0.028 mm | -0.062 ± 0.028 mm | Baseline |
JSN Change (% vs Placebo) | 59.9% | 48.7% | N/A |
Improvement Sustained at 96 weeks | No | No | N/A |
Safety and Tolerability
Cindunistat was generally well tolerated among participants, with no major safety concerns reported during the trials. However, it did not show significant improvements in secondary endpoints related to pain relief or functional outcomes in OA patients .
Case Studies
A notable case involved a subgroup analysis where patients with early-stage OA (KLG2) experienced some benefits from treatment with Cindunistat compared to those with more advanced disease (KLG3). This suggests that early intervention might be more effective when targeting iNOS inhibition .
属性
CAS 编号 |
753491-31-5 |
---|---|
分子式 |
C20H39ClN6O8S2 |
分子量 |
591.1 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]-2-methylpropanoic acid;(Z)-but-2-enedioic acid;hydrochloride |
InChI |
InChI=1S/2C8H17N3O2S.C4H4O4.ClH/c2*1-6(9)11-3-4-14-5-8(2,10)7(12)13;5-3(6)1-2-4(7)8;/h2*3-5,10H2,1-2H3,(H2,9,11)(H,12,13);1-2H,(H,5,6)(H,7,8);1H/b;;2-1-;/t2*8-;;/m00../s1 |
InChI 键 |
AXMATQOUTYMHRH-YYYPGOKWSA-N |
SMILES |
CC(=NCCSCC(C)(C(=O)O)N)N.CC(=NCCSCC(C)(C(=O)O)N)N.C(=CC(=O)O)C(=O)O.Cl |
手性 SMILES |
CC(=NCCSC[C@@](C)(C(=O)O)N)N.CC(=NCCSC[C@@](C)(C(=O)O)N)N.C(=C\C(=O)O)\C(=O)O.Cl |
规范 SMILES |
CC(=NCCSCC(C)(C(=O)O)N)N.CC(=NCCSCC(C)(C(=O)O)N)N.C(=CC(=O)O)C(=O)O.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PHA-728669F; PHA 728669F; PHA728669F; SD-6010; SD 6010; SD6010 PF-00572986; PF00572986; PF 00572986; PF-572986; PF572986; PF 572986; PHA-84250; PHA84250; PHA 84250; SC-084250; SC 084250; SC084250; Cindunistat. cindunistat hydrochloride maleate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。